2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that incorporates both a cyclobutane ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a , where two alkenes react to form a four-membered ring.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the cyclobutane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the tert-butyl carbamate group, making it less bulky and potentially less reactive.
tert-Butyl carbamate: Contains the carbamate group but lacks the cyclobutane ring, resulting in different chemical properties.
Uniqueness
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the tert-butyl carbamate group. This combination imparts distinct chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets.
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYVVUUOPFICAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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